molecular formula C9H6ClNO B2678898 2-Chloroquinolin-7-ol CAS No. 375358-19-3

2-Chloroquinolin-7-ol

Cat. No.: B2678898
CAS No.: 375358-19-3
M. Wt: 179.6
InChI Key: OKRDYODLCPEIMP-UHFFFAOYSA-N
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Description

2-Chloroquinolin-7-ol is a compound with the CAS Number: 375358-19-3 . It has a molecular weight of 179.61 and its IUPAC name is 2-chloro-7-quinolinol . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . The synthesis of this compound can be achieved through various protocols, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H6ClNO . It is a nitrogen-containing bicyclic compound . The InChI key for this compound is OKRDYODLCPEIMP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been reported to undergo various chemical reactions. These reactions are often catalyzed by transition metals, carried out in ionic liquids, or facilitated by ultrasound irradiation . The specific chemical reactions that this compound undergoes are not explicitly mentioned in the retrieved sources.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at a temperature between 2-8°C . The compound has a molecular weight of 179.61 .

Scientific Research Applications

Synthesis and Applications in Chemistry

2-Chloroquinolin-7-ol and its analogs are prominently featured in synthetic chemistry, particularly in the synthesis of quinoline ring systems. Recent research has focused on the development of fused or binary heterocyclic systems using these compounds. Their role in constructing complex molecular structures is crucial for advancing synthetic methodologies in organic chemistry (Hamama et al., 2018).

Antimalarial and Antimicrobial Properties

7-Chloroquinoline derivatives, including this compound, have shown significant antimalarial activity. Studies have identified several compounds with potent activity against malaria, highlighting their potential as antimalarial agents. Additionally, their antimicrobial properties have been investigated, indicating moderate to strong inhibitory effects on various microbial strains (Aboelnaga & El-Sayed, 2018).

Applications in Cancer Research

A notable area of research for chloroquine-containing compounds, including this compound derivatives, is in cancer therapy. These compounds have been studied for their potential to enhance the efficacy of conventional cancer treatments. The lysosomotrophic properties of chloroquine compounds are of particular interest in sensitizing cancer cells to therapies (Solomon & Lee, 2009).

Antituberculosis and Antileishmanial Activities

Some 7-chloroquinoline derivatives have demonstrated promising antituberculosis and antileishmanial activities. This suggests their potential use in treating tuberculosis and leishmaniasis, contributing to the search for new therapeutic agents against these diseases (Carmo et al., 2011).

Neuroprotective and Cognitive Enhancement Effects

Research has also explored the neuroprotective properties of 4-arylselanyl-7-chloroquinolines. These compounds have shown potential in improving memory and inhibiting acetylcholinesterase activity, suggesting their application in treating neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).

Potential in Antiviral Research

The antiviral properties of chloroquine and its derivatives, which may include this compound, have been investigated. These compounds have shown efficacy against various viruses, including their potential use in COVID-19 treatment, by inhibiting pH-dependent steps in viral replication (Savarino et al., 2003).

Safety and Hazards

The safety information for 2-Chloroquinolin-7-ol indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

Future Directions

The future directions for 2-Chloroquinolin-7-ol and other quinoline derivatives are likely to involve further exploration of their biological activities and potential applications in medicine and other fields . The synthesis of these compounds is also a subject of ongoing research, with a focus on developing more efficient and environmentally friendly synthesis methods .

Properties

IUPAC Name

2-chloroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRDYODLCPEIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375358-19-3
Record name 2-chloroquinolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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